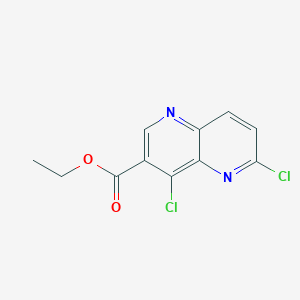

4,6-Dicloro-1,5-naftiridina-3-carboxilato de etilo

Descripción general

Descripción

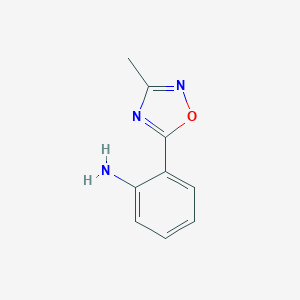

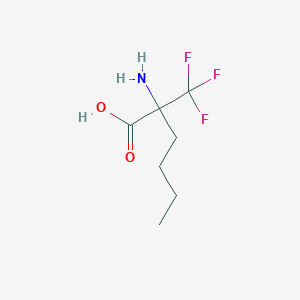

“Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate” is a chemical compound with the molecular formula C11H8Cl2N2O2 . It has an average mass of 271.099 Da and a monoisotopic mass of 269.996277 Da .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which includes “Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate”, has been covered in various studies . Some of the well-known classical synthetic protocols used for the construction of the main 1,5-naphthyridine scaffold include Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder .

Molecular Structure Analysis

The molecular structure of “Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate” consists of 11 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .

Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives, including “Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate”, with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .

Physical And Chemical Properties Analysis

“Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate” has a density of 1.4±0.1 g/cm3, a boiling point of 356.2±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 60.1±3.0 kJ/mol and a flash point of 169.2±26.5 °C . The compound has an index of refraction of 1.624 and a molar refractivity of 66.5±0.3 cm3 .

Aplicaciones Científicas De Investigación

Química Medicinal: Síntesis de Moléculas Bioactivas

4,6-Dicloro-1,5-naftiridina-3-carboxilato de etilo: es un intermedio valioso en la química medicinal. Se utiliza para sintetizar una variedad de moléculas bioactivas, particularmente aquellas con posibles aplicaciones terapéuticas. La reactividad del compuesto permite la introducción de varios sustituyentes, lo que puede llevar al descubrimiento de nuevos fármacos con mayor eficacia y menos efectos secundarios .

Desarrollo de Agentes Antimicrobianos

Debido a su estructura, este compuesto se explora para el desarrollo de agentes antimicrobianos. El núcleo de naftiridina puede interactuar con enzimas bacterianas o ADN, interrumpiendo su función y llevando al desarrollo de medicamentos antibacterianos y antifúngicos potentes .

Química Agrícola: Pesticidas y Herbicidas

En la química agrícola, This compound sirve como precursor para crear pesticidas y herbicidas. Sus derivados pueden afectar el sistema nervioso de las plagas o inhibir el crecimiento de plantas no deseadas, contribuyendo a un aumento de los rendimientos de los cultivos .

Síntesis Orgánica: Bloque de Construcción para Compuestos Heterocíclicos

Este compuesto es un bloque de construcción versátil en la síntesis orgánica. Se utiliza para construir compuestos heterocíclicos complejos que están presentes en muchos productos naturales y productos farmacéuticos. Su reactividad con reactivos electrófilos o nucleófilos lo convierte en un elemento básico en la síntesis de diversas moléculas orgánicas .

Ciencia de Materiales: Formación de Complejos Metálicos

Los investigadores utilizan This compound para formar complejos metálicos, que tienen aplicaciones en la ciencia de los materiales. Estos complejos pueden exhibir propiedades ópticas, eléctricas o magnéticas únicas, lo que los hace adecuados para su uso en materiales avanzados y nanotecnología .

Química Analítica: Estudios Cromatográficos

En la química analítica, los derivados de este compuesto se pueden utilizar como fases estacionarias en cromatografía. Ayudan en la separación y análisis de mezclas complejas al proporcionar una interacción selectiva con los analitos, lo que mejora la resolución de las técnicas cromatográficas .

Propiedades

IUPAC Name |

ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)6-5-14-7-3-4-8(12)15-10(7)9(6)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMYKIJFCCTLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=NC2=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561193 | |

| Record name | Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127094-57-9 | |

| Record name | Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI)](/img/structure/B180450.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B180465.png)

![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B180468.png)

![(2S)-2-azaniumyl-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-azaniumyl-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B180472.png)

![4-Chloro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B180473.png)